8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative featuring a fused imidazo[2,1-f]purine core modified with a 3,4-dihydroisoquinolinylpropyl substituent. The compound’s molecular formula is inferred as C₂₃H₂₇N₇O₂ (based on structural analogs), with a molecular weight of approximately 457.5 g/mol, making it heavier than simpler phenyl- or allyl-substituted derivatives . Its synthesis likely involves multi-step reactions, including cyclization to form the imidazo[2,1-f]purine scaffold and subsequent alkylation to introduce the dihydroisoquinolinylpropyl chain .
Properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-12-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26(14)10-5-9-25-11-8-15-6-3-4-7-16(15)13-25/h3-4,6-7,12H,5,8-11,13H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJTHCKDYEESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system . This reaction involves the cyclization of phenylethanol derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazopurine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 3,4-dihydroisoquinolinylpropyl substituent, which contrasts with other imidazo[2,1-f]purine derivatives. Key structural comparisons include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Source |
|---|---|---|---|---|
| Target Compound | 3,4-Dihydroisoquinolinylpropyl | ~457.5 | Hypothesized adenosine/serotonin receptor modulation (inferred) | - |
| 8-(3-((3-Chlorophenyl)amino)propyl)-1,7-dimethyl analog | 3-Chlorophenylamino | ~393.9 | Adenosine receptor antagonism, serotonin receptor ligand | |
| 8-(3-((2-Methoxyphenyl)amino)propyl)-1,6,7-trimethyl analog | 2-Methoxyphenylamino | 396.4 | Enhanced solubility, enzyme inhibition | |
| 8-Benzyl-1,7-dimethyl analog | Benzyl | ~297.3 | Anticancer, enzyme inhibition (DNA synthesis) | |
| 3-Ethyl-8-(2-methoxyphenyl) analog | Ethyl, 2-methoxyphenyl | - | Improved receptor selectivity |
Biological Activity
The compound 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 923229-01-0) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N6O2
- Molecular Weight : 420.5 g/mol
- Structure : The compound features an imidazo[2,1-f]purine core linked to a 3,4-dihydroisoquinoline moiety via a propyl chain.
Anticonvulsant Activity
Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models. A study reported that certain imidazo derivatives had effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in animal models of seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) .
The mechanism of action for compounds like the one typically involves modulation of neurotransmitter systems:
- GABA Receptor Modulation : Many studies suggest that these compounds interact with GABA receptors, potentially enhancing inhibitory neurotransmission.
- Sodium Channel Blockade : Some derivatives also exhibit sodium channel blocking activity, contributing to their anticonvulsant effects .
Study on Anticonvulsant Properties
A systematic review highlighted the synthesis and testing of several imidazo derivatives against induced seizures. One notable compound showed an ED50 of 23.4 mg/kg with a therapeutic index greater than 25.6 in MES tests . These results suggest that modifications to the imidazo structure can lead to enhanced anticonvulsant activity.
In Vitro Studies
In vitro assays have demonstrated that certain structural modifications can significantly affect the binding affinity to serotonin receptors and phosphodiesterase (PDE) enzymes. A study indicated that compounds with a similar scaffold exhibited varying degrees of PDE10A inhibition (70–86%) depending on the substituents present . This suggests potential applications in treating mood disorders and other CNS-related conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the dihydroisoquinoline group) to isolate pharmacophoric elements .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl groups) to activity using regression models .
- Cryo-EM (if applicable): Resolve ligand-target complexes to guide SAR optimization .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR + ITC for binding) and replicate studies across independent labs .
- Stability Handling : Store the compound at -20°C under argon, with periodic purity checks via HPLC .
- Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell line use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
